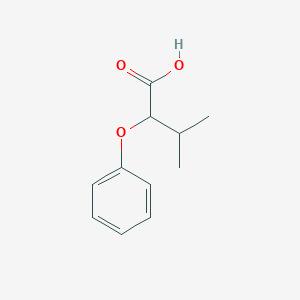

3-Methyl-2-phenoxybutanoic acid

描述

3-Methyl-2-phenoxybutanoic acid is an organic compound with the molecular formula C11H14O3 It is a derivative of butanoic acid, featuring a phenoxy group and a methyl group attached to the butanoic acid backbone

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-phenoxybutanoic acid typically involves a multi-step reaction process. One common method starts with the reaction of 2-bromo-3-methylbutenoic acid methyl ester with phenol in the presence of a base such as potassium carbonate in acetone. This is followed by hydrolysis using aqueous sodium hydroxide in methanol, and finally, hydrogenation using palladium on carbon (Pd-C) as a catalyst .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps but utilizes industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness.

化学反应分析

Carboxylic Acid Derivatives Formation

The carboxylic acid group undergoes nucleophilic acyl substitution reactions. Key transformations include:

Example Synthesis (Esterification):

Reacting this compound with ethanol under acid catalysis yields the corresponding ethyl ester, confirmed by NMR and MS in analogous systems .

Decarboxylation Pathways

Decarboxylation is feasible under thermal or catalytic conditions:

| Conditions | Products | Mechanism |

|---|---|---|

| Pyrolysis (>200°C) | 3-Methyl-2-phenoxypropane + CO₂ | Radical-mediated decarboxylation |

| CuO/quinoline | Phenoxy-substituted alkene | Oxidative decarboxylation |

Note : The α-methyl group sterically hinders decarboxylation, requiring harsher conditions compared to linear analogs .

Phenoxy Group Reactivity

The aromatic ether moiety participates in electrophilic substitution and cleavage:

| Reaction | Reagents | Products | Selectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-phenoxy derivative | Para substitution |

| Cleavage | HI (concd.), Δ | 3-Methyl-2-hydroxybutanoic acid | Ether cleavage |

Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) may reduce the phenoxy group to a hydroxyl, though competitive reduction of the carboxylic acid is possible .

Stereochemical Modifications

Chiral resolution methods for enantiomers (R/S-3-methyl-2-phenylbutanoic acid) involve:

- Catalytic asymmetric protonation using titanium-cuprous bromide systems .

- Enzymatic resolution with lipases to separate esters .

Polymerization and Coordination Chemistry

- Coordination : Forms complexes with transition metals (e.g., Cu²⁺) via the carboxylate anion, relevant in catalysis .

- Polymerization : Potential monomer for polyesters via polycondensation with diols, though no direct literature exists .

Environmental Degradation

Under UV irradiation or microbial action:

科学研究应用

Organic Synthesis

3-Methyl-2-phenoxybutanoic acid serves as a building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions such as:

- Oxidation: Can be oxidized to form ketones or carboxylic acids.

- Reduction: Can be reduced to yield alcohols or alkanes.

- Substitution Reactions: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Biological Research

The compound is investigated for its potential biological activities:

- Biological Activity: Studies indicate that it interacts with specific enzymes and receptors, potentially influencing metabolic pathways .

- Antibacterial Properties: Preliminary research suggests that derivatives of this compound may exhibit significant antibacterial activity against resistant strains, particularly those classified under ESKAPE pathogens .

Medicinal Chemistry

Research is ongoing to explore the therapeutic potential of this compound:

- Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting metabolic disorders .

- Mechanism of Action: The interaction with metabolic enzymes suggests its role in modulating lipid metabolism and energy homeostasis .

Industrial Applications

In industry, this compound is used as an intermediate in the production of specialty chemicals. Its unique structure allows it to be employed in formulations requiring specific chemical properties.

Case Studies and Research Findings

Case Study 1: Antibacterial Activity

A study highlighted that derivatives of this compound demonstrated effective inhibition against various bacterial strains. This research emphasizes its potential as a lead compound for antibiotic development.

Case Study 2: Enzyme Interactions

Research has shown that this compound can act as an inhibitor or modulator for certain metabolic enzymes, impacting lipid profiles and energy metabolism. This finding opens avenues for further exploration into its role in metabolic diseases.

作用机制

The mechanism of action of 3-Methyl-2-phenoxybutanoic acid involves its interaction with specific molecular targets and pathways. The phenoxy group allows it to engage in various chemical reactions, influencing biological processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in metabolic pathways .

相似化合物的比较

2-Phenoxybutanoic acid: Lacks the methyl group, resulting in different chemical properties.

3-Methylbutanoic acid: Lacks the phenoxy group, affecting its reactivity and applications.

Phenoxyacetic acid: Has a different carbon backbone, leading to distinct chemical behavior.

Uniqueness: 3-Methyl-2-phenoxybutanoic acid is unique due to the presence of both a phenoxy group and a methyl group on the butanoic acid backbone. This combination imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .

生物活性

3-Methyl-2-phenoxybutanoic acid (MPBA) is an organic compound with the molecular formula C₁₁H₁₄O₃, characterized by the presence of a phenoxy group and a methyl group attached to the butanoic acid backbone. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure:

- Molecular Formula: C₁₁H₁₄O₃

- Molecular Weight: 194.23 g/mol

- Functional Groups: Carboxylic acid, phenyl ether

Synthesis Methods:

The synthesis of MPBA typically involves multi-step reactions. One common method includes:

- Reaction of 2-bromo-3-methylbutenoic acid methyl ester with phenol in the presence of potassium carbonate.

- Hydrolysis using aqueous sodium hydroxide followed by hydrogenation with palladium on carbon (Pd-C) as a catalyst .

The biological activity of MPBA is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in metabolic pathways. The phenoxy group enhances its reactivity, allowing it to influence various biological processes. Preliminary studies suggest that MPBA may modulate the activity of G-protein-coupled receptors (GPCRs), which play critical roles in cellular signaling .

1. Anti-inflammatory Effects

Research indicates that MPBA exhibits significant anti-inflammatory properties. A study demonstrated that MPBA could inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

2. Antidiabetic Potential

MPBA has been investigated for its effects on glucose metabolism. In animal models, it was shown to improve glucose tolerance and insulin sensitivity, indicating its potential as a therapeutic agent for type 2 diabetes .

3. Anticancer Activity

Preliminary studies have suggested that MPBA may possess anticancer properties. It was found to induce apoptosis in cancer cell lines through the activation of specific signaling pathways, making it a candidate for further exploration in cancer therapy .

Case Studies

Case Study 1: Anti-inflammatory Properties

In a controlled study involving murine models, MPBA was administered at varying doses to evaluate its effect on inflammation markers. The results indicated a dose-dependent reduction in tumor necrosis factor-alpha (TNF-α) levels, supporting its role as an anti-inflammatory agent.

Case Study 2: Antidiabetic Effects

A separate study assessed the impact of MPBA on glucose levels in diabetic mice. Mice treated with MPBA showed a significant reduction in fasting blood glucose levels compared to the control group, alongside improved insulin sensitivity metrics .

Research Findings

属性

IUPAC Name |

3-methyl-2-phenoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(2)10(11(12)13)14-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SACSRILQPQYFIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001303827 | |

| Record name | 3-Methyl-2-phenoxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13794-02-0 | |

| Record name | 3-Methyl-2-phenoxybutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13794-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-phenoxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。